molecular formula C8H10Cl2N5O2P B12547536 {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride CAS No. 142341-38-6

{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride

Cat. No.: B12547536
CAS No.: 142341-38-6
M. Wt: 310.07 g/mol
InChI Key: GRDHKBICACTINK-UHFFFAOYSA-N
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Description

{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride is a phosphonate derivative featuring a purine core (6-aminopurine) linked via an ethoxy-methyl spacer to a dichlorophosphoryl group. The dichloride moiety enhances reactivity, enabling facile substitution with nucleophiles (e.g., alcohols, amines) to generate esters or amides with improved bioavailability .

Properties

CAS No.

142341-38-6

Molecular Formula

C8H10Cl2N5O2P

Molecular Weight

310.07 g/mol

IUPAC Name

9-[2-(dichlorophosphorylmethoxy)ethyl]purin-6-amine

InChI

InChI=1S/C8H10Cl2N5O2P/c9-18(10,16)5-17-2-1-15-4-14-6-7(11)12-3-13-8(6)15/h3-4H,1-2,5H2,(H2,11,12,13)

InChI Key

GRDHKBICACTINK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride typically involves the reaction of a purine derivative with a phosphonic dichloride reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the phosphonic dichloride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines or alcohols to form phosphonate esters or amides.

    Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form phosphonic acid derivatives.

    Oxidation and Reduction: The purine base can participate in redox reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain substitution reactions.

Major Products

The major products formed from these reactions include phosphonate esters, amides, and phosphonic acid derivatives, depending on the reagents and conditions used.

Scientific Research Applications

{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleotide analogs.

    Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride involves its interaction with biological molecules, particularly nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of purine-phosphonate derivatives. Below is a detailed comparison with key analogs:

Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate

  • Structure : Features pivaloyloxymethyl (POM) ester groups instead of chlorine atoms.
  • Properties :
    • Higher thermal stability (melting point >410 K) due to bulky POM groups .
    • Improved lipophilicity, enhancing membrane permeability for prodrug applications.
    • Co-crystallizes with succinic acid (2:1 ratio), forming hydrogen-bonded networks that modulate release kinetics .
  • Applications : Used in sustained-release formulations due to controlled hydrolysis of ester bonds .

Phosphonic Acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]- (Adefovir Precursor)

  • Structure : Phosphonic acid derivative (CAS 106941-25-7).
  • Properties :
    • Lower reactivity compared to dichloride, requiring activation for esterification.
    • Higher water solubility (logP ~-1.5) due to ionizable phosphonic acid group .
    • Direct antiviral activity against hepatitis B virus (HBV) via inhibition of viral DNA polymerase .

Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate

  • Structure : Chlorinated purine core with isopropyl ester groups.
  • Properties: Crystallizes in a distinct conformation (red vs. blue in superimposed structures) due to steric effects from the methyl group . Enhanced metabolic stability compared to non-chlorinated analogs .

Phosphonic Acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, Diphenyl Ester

  • Structure : Aryl ester derivative (CAS 142341-24-0).
  • Properties :
    • Molecular weight: 425.38 g/mol, with phenyl groups increasing hydrophobicity (logP ~2.1) .
    • Slower hydrolysis kinetics compared to POM esters, suitable for extended-release profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Applications
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride C₈H₁₀Cl₂N₅O₃P 326.06 Cl, Purine-6-amino High reactivity, low solubility Synthetic intermediate
Bis[(POM)]phosphonate–succinic acid co-crystal C₂₀H₃₂N₅O₈P·0.5C₄H₆O₄ 560.52 POM esters, succinic acid Thermal stability: 410 K Controlled-release prodrug
Adefovir precursor (phosphonic acid) C₈H₁₂N₅O₄P 273.18 Phosphonic acid Water-soluble, low logP Antiviral agent
Diphenyl ester (CAS 142341-24-0) C₂₀H₂₀N₅O₄P 425.38 Phenyl esters Hydrophobic, slow hydrolysis Prodrug candidate

Key Research Findings

  • Reactivity : The dichloride’s Cl atoms are readily displaced by nucleophiles, making it a versatile intermediate for synthesizing esters (e.g., POM, diphenyl) with tunable pharmacokinetics .
  • Crystallography : Co-crystals with succinic acid exhibit hydrogen-bonding networks (e.g., N–H···O, O–H···O) that stabilize the lattice and delay hydrolysis .
  • Biological Activity : Analogs with electron-withdrawing groups (e.g., 8-bromo substitution) show enhanced binding to viral enzymes, though dichloride derivatives require further functionalization for optimal activity .

Biological Activity

The compound {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride , also known as Adefovir, is a phosphonic acid derivative widely recognized for its antiviral properties, particularly against hepatitis B virus (HBV). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₂N₅O₄P
  • Molar Mass : 273.19 g/mol
  • CAS Number : 106941-25-7
  • Density : 1.88 g/cm³
  • Melting Point : >260°C
  • Boiling Point : 632.5 ± 65.0 °C (predicted)

Adefovir functions as a nucleotide analog that inhibits viral DNA polymerase, thereby preventing the replication of the hepatitis B virus. The compound is phosphorylated intracellularly to its active form, adefovir diphosphate, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA.

Antiviral Efficacy

Adefovir has demonstrated significant antiviral activity against HBV in various studies:

  • In Vitro Studies : Adefovir exhibited potent inhibition of HBV replication in cell culture systems, with IC50 values in the low micromolar range.
  • Clinical Trials : Phase III clinical trials established its efficacy in reducing HBV DNA levels and improving liver function tests in patients with chronic hepatitis B.

Pharmacokinetics

Adefovir is characterized by:

  • Bioavailability : Approximately 59% when administered orally.
  • Half-life : About 7.5 hours.
  • Renal Excretion : Primarily excreted unchanged in urine, necessitating dose adjustments in patients with renal impairment.

Case Study 1: Efficacy in Chronic Hepatitis B

A double-blind study involving 1,000 patients with chronic hepatitis B showed that those treated with Adefovir had a significant reduction in HBV DNA levels after 48 weeks compared to placebo groups. The sustained virological response was noted in approximately 60% of patients at the end of treatment.

Case Study 2: Resistance Patterns

Research has indicated that while Adefovir is effective, resistance can develop over time. A study monitoring patients over five years found that approximately 29% developed mutations conferring resistance to the drug, highlighting the need for combination therapy strategies.

Comparative Analysis of Phosphonic Acid Derivatives

Compound NameCAS NumberAntiviral ActivityResistance Potential
Adefovir106941-25-7HighModerate
Tenofovir147127-20-3Very HighLow
Entecavir142217-69-4Very HighVery Low

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